molecular formula C6H8BrClN2 B6274205 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole CAS No. 2090477-79-3

4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole

Cat. No.: B6274205
CAS No.: 2090477-79-3
M. Wt: 223.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at the 4-position, a chloromethyl group at the 3-position, and methyl groups at the 1- and 5-positions of the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to its versatile reactivity, particularly in cross-coupling reactions and as a precursor for synthesizing pharmacophores or metal complexes . Its structural uniqueness lies in the combination of electron-withdrawing halogens (Br, Cl) and methyl groups, which influence electronic properties, solubility, and intermolecular interactions.

Properties

CAS No.

2090477-79-3

Molecular Formula

C6H8BrClN2

Molecular Weight

223.5

Purity

95

Origin of Product

United States

Preparation Methods

Late-Stage Functionalization of a Preformed Pyrazole Core

This approach involves constructing the pyrazole ring with methyl groups at positions 1 and 5, followed by sequential introduction of bromine at position 4 and chloromethyl at position 3. Key advantages include modularity and compatibility with standard pyrazole derivatization techniques.

Cyclocondensation of Functionalized 1,3-Diketones

An alternative route employs cyclization of a 1,3-diketone precursor bearing pre-installed bromo and chloromethyl groups. While theoretically efficient, this method faces challenges in regioselectivity and precursor synthesis.

Detailed Synthetic Routes

Synthesis of 1,5-Dimethyl-1H-Pyrazole

The foundational pyrazole core is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with methylhydrazine in ethanol under reflux (Scheme 1):

CH3COCH2COCH3+CH3NHNH21,5-Dimethyl-1H-pyrazole+H2O\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}2 \rightarrow \text{1,5-Dimethyl-1H-pyrazole} + \text{H}2\text{O}

Typical Conditions :

  • Solvent: Ethanol

  • Temperature: 78°C (reflux)

  • Yield: 85–90%

Regioselective Bromination at Position 4

Electrophilic bromination of 1,5-dimethyl-1H-pyrazole is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN):

1,5-Dimethyl-1H-pyrazole+NBSAIBN4-Bromo-1,5-dimethyl-1H-pyrazole\text{1,5-Dimethyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{AIBN}} \text{4-Bromo-1,5-dimethyl-1H-pyrazole}

Optimized Parameters :

ParameterValue
NBS Equiv.1.1
AIBN Loading0.1 eq
Reaction Time6–8 h
Yield70–75%

Regioselectivity is dictated by the electron-donating methyl groups at positions 1 and 5, which deactivate positions 3 and 5, favoring bromination at position 4.

Chloromethylation at Position 3

Introducing the chloromethyl group necessitates prior installation of a hydroxymethyl intermediate. A two-step protocol is employed:

Step 1: Hydroxymethylation via Vilsmeier-Haack Formylation
The pyrazole is treated with phosphorus oxychloride (POCl₃) and DMF to generate a formyl intermediate, which is subsequently reduced using NaBH₄:

4-Bromo-1,5-dimethyl-1H-pyrazolePOCl3/DMF4-Bromo-3-formyl-1,5-dimethyl-1H-pyrazoleNaBH44-Bromo-3-(hydroxymethyl)-1,5-dimethyl-1H-pyrazole\text{4-Bromo-1,5-dimethyl-1H-pyrazole} \xrightarrow{\text{POCl}3/\text{DMF}} \text{4-Bromo-3-formyl-1,5-dimethyl-1H-pyrazole} \xrightarrow{\text{NaBH}4} \text{4-Bromo-3-(hydroxymethyl)-1,5-dimethyl-1H-pyrazole}

Step 2: Chlorination with Thionyl Chloride
The hydroxymethyl group is converted to chloromethyl using SOCl₂ in anhydrous dichloromethane:

4-Bromo-3-(hydroxymethyl)-1,5-dimethyl-1H-pyrazole+SOCl2This compound+SO2+HCl\text{4-Bromo-3-(hydroxymethyl)-1,5-dimethyl-1H-pyrazole} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

Reaction Conditions :

  • Solvent: CH₂Cl₂

  • Temperature: 0°C → rt

  • Yield: 80–85%

Route 2: Direct Chloromethylation via Alkylation

An alternative one-pot method involves alkylation of 4-bromo-1,5-dimethyl-1H-pyrazol-3-ol with chloromethyl methyl ether (MOMCl) under basic conditions:

4-Bromo-1,5-dimethyl-1H-pyrazol-3-ol+MOMClNaHThis compound\text{4-Bromo-1,5-dimethyl-1H-pyrazol-3-ol} + \text{MOMCl} \xrightarrow{\text{NaH}} \text{this compound}

Critical Considerations :

  • Base: Sodium hydride (NaH) in dry DMF

  • Temperature: 0°C → 60°C

  • Challenges: Handling of carcinogenic MOMCl necessitates stringent safety protocols.

Mechanistic Insights

Bromination Selectivity

The methyl groups at positions 1 and 5 exert a strong ortho/para-directing effect, stabilizing the transition state for electrophilic attack at position 4. Computational studies (DFT) suggest a charge density distribution favoring bromination at the C4 position.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Sequential)Route 2 (Direct Alkylation)
Total Steps42
Overall Yield~55%~65%
Safety ConcernsModerate (SOCl₂ handling)High (MOMCl carcinogenicity)
ScalabilityExcellentLimited
Purification ComplexityColumn chromatographySimple extraction

Route 1 offers superior scalability and safety, whereas Route 2 provides higher efficiency for small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the bromine or chloromethyl groups.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives may serve as potential inhibitors or activators of specific biological pathways.

    Medicine: Research into the medicinal properties of pyrazole derivatives includes their potential use as anti-inflammatory, analgesic, and antimicrobial agents.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Halogen and Substituent Variations

The following table compares key structural features and properties of 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole with related pyrazole derivatives:

Compound Name Substituents (Pyrazole Ring) Molecular Formula Key Properties/Applications Reference
This compound 4-Br, 3-CH2Cl, 1-CH3, 5-CH3 C6H7BrClN2 Precursor for drug synthesis, metal ligands
3-Bromo-1,5-dimethyl-1H-pyrazole 3-Br, 1-CH3, 5-CH3 C5H7BrN2 Intermediate in agrochemical synthesis
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid 4-Br, 1-CH3, 5-CH3, 3-COOH C7H7BrN2O2 Bioactive moiety in antimicrobial agents
5-(Bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole 3-(1,5-dimethylpyrazolyl), 5-CH2Br C9H10BrN3O Structural hybrid for drug discovery
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4-Br, 1-CH3, 5-CH3, 2-(4-Cl-C6H4) C12H11BrClN2O Patent example for pesticidal activity

Key Observations :

  • Halogen Positioning : Bromine at the 4-position (as in the target compound) enhances electrophilicity compared to 3-bromo analogues, facilitating nucleophilic substitution reactions .
  • Chloromethyl vs. Bromomethyl : The chloromethyl group (3-CH2Cl) offers distinct reactivity in alkylation or elimination reactions compared to bromomethyl derivatives (e.g., 5-(bromomethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole) .
  • Aryl vs. Alkyl Substituents : Derivatives with aryl groups (e.g., 4-chlorophenyl in patent examples) exhibit improved π-π stacking interactions, enhancing stability in solid-state or receptor-binding contexts .
Binding Affinity and Substituent Effects
  • 1,5-Dimethyl vs. 1,3-Dimethyl Pyrazoles : In BRD4 BD1 binding studies, 1,5-dimethyl-1H-pyrazole derivatives (e.g., compound 36) showed 3–5× lower affinity than 1,3-dimethyl analogues, highlighting the critical role of substituent positioning in receptor interactions .
  • Halogen Impact : Brominated pyrazoles generally exhibit higher lipophilicity and membrane permeability compared to chloro analogues, as seen in antimicrobial activity studies of 4-chloro/bromo-aryl hybrids .
Cytotoxicity in Metal Complexes
  • Sulfanyl pyrazole ligands with cyclohexyl substituents (e.g., [(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole]Pt(II)) demonstrated 3× higher cytotoxicity than benzyl-substituted analogues, suggesting bulky substituents enhance therapeutic efficacy .

Physical and Chemical Properties

  • Solubility : The chloromethyl group in the target compound increases polarity compared to purely alkyl-substituted pyrazoles (e.g., 1,3,5-trimethylpyrazole), improving aqueous solubility but reducing lipid bilayer penetration .
  • Thermal Stability : Brominated derivatives generally exhibit higher thermal stability than chloro analogues due to stronger C-Br bonds, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a unique molecular structure that includes both bromine and chloromethyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₇H₈BrClN₂, with a molecular weight of 223.50 g/mol. The presence of bromine and chloromethyl groups significantly influences its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

Property Value
Molecular FormulaC₇H₈BrClN₂
Molecular Weight223.50 g/mol
Chemical StructureChemical Structure

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, studies have shown that this compound can inhibit pro-inflammatory cytokines and reduce edema in animal models. The compound's mechanism involves the modulation of various signaling pathways related to inflammation.

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects comparable to standard analgesics like indomethacin. Experimental models have shown significant pain relief in subjects treated with this compound.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis8 µg/mL

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to either inhibition or activation of their functions, influencing various biochemical pathways.

Case Studies

  • Anti-inflammatory Study : A study conducted on carrageenan-induced edema in mice showed that treatment with this compound resulted in a significant reduction in paw swelling compared to control groups.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited promising results against resistant strains of bacteria, highlighting its potential as an alternative antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 1,5-dimethyl-1H-pyrazole with a brominated chloromethyl precursor under basic conditions (e.g., K₂CO₃ in DMF) facilitates substitution at the 3-position . Temperature control (e.g., reflux) and solvent choice (polar aprotic solvents like DMF) are critical for optimizing yield (>80%) and minimizing side products like dihalogenated byproducts .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : The chloromethyl (-CH₂Cl) group typically appears as a singlet at δ ~4.4 ppm, while methyl groups on the pyrazole ring resonate as singlets at δ ~2.1–2.3 ppm .
  • ¹³C NMR : The brominated carbon (C-Br) appears at δ ~105–110 ppm, and the chloromethyl carbon (CH₂Cl) at δ ~40 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What are the common functionalization pathways for this compound in medicinal chemistry?

  • Methodology : The chloromethyl group undergoes nucleophilic substitution with amines, azides, or thiols to generate derivatives. For example, reaction with NaN₃ in DMSO yields the azide derivative, a precursor for click chemistry . The bromine at the 4-position can participate in Suzuki-Miyaura coupling for aryl/heteroaryl diversification .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures of derivatives?

  • Methodology : Single-crystal X-ray diffraction (performed using SHELX programs) provides unambiguous confirmation of regiochemistry and stereochemistry. For instance, SHELXL refinement can distinguish between alternative substitution patterns (e.g., 3-chloromethyl vs. 4-bromo isomers) by analyzing bond lengths and angles . This is critical when NMR data alone are ambiguous due to overlapping signals .

Q. What mechanistic insights explain unexpected reactivity during cross-coupling reactions involving the 4-bromo substituent?

  • Methodology : The bromine’s electronic environment (influenced by the adjacent chloromethyl group) may alter oxidative addition rates in palladium-catalyzed reactions. Density Functional Theory (DFT) calculations can model transition states, while kinetic studies (e.g., monitoring reaction progress via LC-MS) identify intermediates. Contradictory yields in Suzuki reactions may arise from steric hindrance or competing protodebromination .

Q. How do substitution patterns influence the compound’s biological activity, and what in silico tools validate these relationships?

  • Methodology : Molecular docking (e.g., AutoDock Vina) compares binding affinities of derivatives to targets like kinases or GPCRs. The chloromethyl group’s covalent binding potential (e.g., with cysteine residues) can be assessed via MD simulations. Structure-Activity Relationship (SAR) studies show that bulkier substituents at the 3-position reduce membrane permeability, as quantified by PAMPA assays .

Q. What strategies mitigate data discrepancies in thermal stability assessments (e.g., DSC vs. TGA)?

  • Methodology : Differential Scanning Calorimetry (DSC) may indicate decomposition onset at ~150°C, while Thermogravimetric Analysis (TGA) shows mass loss at higher temperatures (~200°C). Contradictions arise from sample preparation (e.g., crystallinity). Use complementary techniques like Hot-Stage Microscopy to correlate phase changes with thermal events .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.